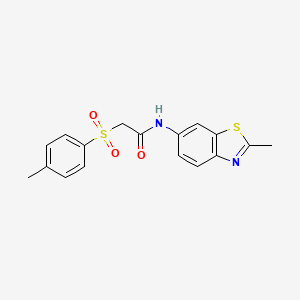

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide

Description

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-11-3-6-14(7-4-11)24(21,22)10-17(20)19-13-5-8-15-16(9-13)23-12(2)18-15/h3-9H,10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGOSODCMVFOFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)N=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylacetamide derivatives. One common method involves dissolving 2-methylbenzo[d]thiazol-6-amine in a suitable solvent such as N,N-dimethylformamide (DMF) and adding tosyl chloride under controlled conditions. The reaction mixture is then stirred at a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of conditions like depression and Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamides

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides

- 6-chlorobenzo[d]thiazol-2-amine derivatives

Uniqueness

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide stands out due to its specific substitution pattern on the benzothiazole ring, which can influence its biological activity and chemical reactivity. This unique structure may confer distinct pharmacological properties compared to other benzothiazole derivatives .

Biological Activity

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzothiazole moiety and a benzenesulfonamide group. Its molecular formula is C14H15N3O2S, and it features the following structural components:

- Benzothiazole ring : Known for various biological activities, including antifungal properties.

- Benzenesulfonamide group : Often associated with antibacterial activity.

Antifungal Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antifungal properties. For instance, studies have shown that related compounds can inhibit the growth of various phytopathogenic fungi, including Fusarium and Aspergillus species. The mechanism often involves disrupting fungal cell wall synthesis or function, leading to cell death.

| Compound | Target Fungi | Inhibition (%) |

|---|---|---|

| Benzothiazole Derivative A | Fusarium oxysporum | 85% |

| Benzothiazole Derivative B | Aspergillus niger | 90% |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains. The structure-activity relationship indicates that modifications to the benzothiazole or sulfonamide groups can enhance antibacterial efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Antifungal Efficacy : A study conducted on various benzothiazole derivatives, including N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide, demonstrated a significant reduction in mycelial growth of Fusarium species when subjected to in vitro assays. The compound showed an inhibition rate exceeding 80%, indicating its potential as a fungicide.

- Antibacterial Screening : Another investigation assessed the antibacterial activity of this compound against multiple strains of Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited moderate antibacterial activity, with particular effectiveness against Staphylococcus aureus, suggesting its potential application in treating bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide. Modifications to the substituents on the benzothiazole ring or the sulfonamide group can lead to enhanced potency and selectivity against specific pathogens.

Key Findings

- Substituent Variation : Increasing electron-withdrawing groups on the benzothiazole ring tends to enhance antifungal activity.

- Sulfonamide Modifications : Alterations in the sulfonamide moiety can significantly affect antibacterial potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.